Ogerin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

ZINC67740571的合成涉及2-[4-氨基-6-(苄氨基)-1,3,5-三嗪-2-基]苯甲醇的反应 。详细的合成路线包括以下步骤:

三嗪环的形成: 这一步涉及将适当的前体反应形成三嗪环结构。

胺化: 将氨基引入三嗪环。

苄基化: 在氨基三嗪结构上添加苄基。

最终组装: 将三嗪衍生物与苯甲醇偶联,形成最终化合物。

工业生产方法

ZINC67740571的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这可能包括使用自动化反应器、精确的温度控制以及重结晶或色谱等提纯技术。

化学反应分析

反应类型

ZINC67740571经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。

还原: 可以进行还原反应以修饰分子中的官能团。

取代: 该化合物可以进行取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。

主要产物

从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生胺衍生物。

科学研究应用

Chemical Profile

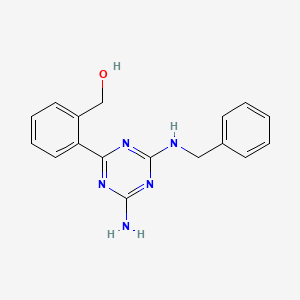

- Chemical Name : 2-[4-Amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]benzenemethanol

- Purity : ≥98%

- Mechanism : Ogerin acts as a positive allosteric modulator at GPR68, enhancing receptor signaling in response to protons and other stimuli .

This compound exhibits a selective affinity for GPR68 over other G protein-coupled receptors (GPCRs), demonstrating a pEC50 of 6.83. It has been shown to influence several biological processes, notably in the context of neuropsychopharmacology and fibrosis.

Neuropsychopharmacology

This compound's modulation of GPR68 has implications for neuropsychological conditions. Research indicates that it can attenuate contextual-based fear memory in animal models, suggesting potential applications in anxiety disorders and PTSD . The modulation of GPR68 may provide insights into treatments for neurodegenerative diseases by reversing dopaminergic neuron damage in Parkinson's disease models .

Fibrotic Diseases

This compound has been investigated for its role in inhibiting myofibroblast differentiation, particularly in the context of idiopathic pulmonary fibrosis (IPF). Studies show that this compound significantly inhibits alpha-smooth muscle actin (αSMA) expression and collagen secretion induced by TGF-β in primary human lung fibroblasts (PHLFs). This effect was dose-dependent and suggests that this compound could be a therapeutic candidate for managing fibrotic diseases .

| Study | Findings | Implications |

|---|---|---|

| PubMed Study on Myofibroblast Differentiation | This compound inhibited TGF-β induced αSMA expression and collagen secretion | Potential treatment for IPF and other fibrotic diseases |

| Research on Neurodegeneration | This compound reversed MPTP-induced dopaminergic neuron damage | Implications for Parkinson's disease therapy |

Cancer Research

The modulation of GPR68 by this compound may also play a role in cancer biology. The receptor is involved in various signaling pathways that influence tumor progression and metastasis. Investigating the effects of this compound on cancer cell lines could yield insights into its potential as an adjunct therapy in oncology .

Case Study 1: Idiopathic Pulmonary Fibrosis

A recent study explored the effects of this compound on PHLFs derived from patients with IPF. The results demonstrated that this compound not only inhibited TGF-β-induced myofibroblast differentiation but also partially reversed established myofibroblast phenotypes. This suggests that GPR68 modulation could be a novel therapeutic strategy for IPF management .

Case Study 2: Neurodegeneration

In another investigation, the overexpression of GPR68 was shown to mitigate dopaminergic neuron damage in a mouse model of Parkinson's disease. The administration of this compound led to improved neuronal survival and function, highlighting its potential role in neuroprotective therapies .

作用机制

ZINC67740571作为G蛋白偶联受体68的正向变构调节剂发挥作用。 它与受体的变构位点结合,增强受体对其天然配体的反应 。 这种调节增加了表达G蛋白偶联受体68的细胞中质子诱导的环磷酸腺苷的产生 。所涉及的分子靶点和通路包括环磷酸腺苷信号通路和质子感应机制。

与相似化合物的比较

相似化合物

- ZINC32587282

- ZINC4929116

- ZINC32547799

独特性

ZINC67740571在作为G蛋白偶联受体68的正向变构调节剂方面具有高选择性和效力,这使其独树一帜 。与类似化合物相比,它显示出独特的药理学特性,使其成为科学研究的宝贵工具。

相似化合物的比较

Similar Compounds

- ZINC32587282

- ZINC4929116

- ZINC32547799

Uniqueness

ZINC67740571 is unique in its high selectivity and potency as a positive allosteric modulator of G protein-coupled receptor 68 . Compared to similar compounds, it has shown distinct pharmacological properties, making it a valuable tool for scientific research.

生物活性

Ogerin is a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), which has garnered attention for its potential therapeutic applications, particularly in the context of fibrosis and memory-related disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for health and disease.

This compound operates primarily through its interaction with GPR68, a receptor that senses changes in extracellular pH. Its biological activity is characterized by:

- Selective Modulation : this compound exhibits a high degree of selectivity for GPR68 over 58 other G protein-coupled receptors (GPCRs), with a pEC50 value of 6.83, indicating its potency as a PAM .

- Gαs Pathway Activation : Upon binding to GPR68, this compound activates the Gαs signaling pathway, leading to increased intracellular levels of cyclic AMP (cAMP) and subsequent phosphorylation of cAMP response element-binding protein (CREB) . This activation is crucial for various cellular responses, including gene transcription and cell proliferation.

- Inhibition of Myofibroblast Differentiation : this compound has been shown to inhibit TGF-β-induced myofibroblast differentiation in human lung fibroblasts (PHLFs). This effect occurs without disrupting canonical TGF-β-induced SMAD signaling pathways, suggesting a unique mechanism of action that could be beneficial in treating fibrotic diseases .

Inhibition of Fibrosis

This compound's ability to inhibit myofibroblast differentiation has significant implications for treating fibrotic conditions. In studies involving PHLFs:

- Dose-Dependent Inhibition : this compound was found to inhibit TGF-β induced collagen gene transcription in a dose-dependent manner .

- Cell Viability : The compound did not adversely affect cell viability when compared to vehicle controls, even at higher concentrations .

Effects on Memory

Research indicates that this compound may also influence cognitive functions:

- Fear Memory Modulation : In animal models, this compound has been shown to attenuate contextual-based fear memory, suggesting potential applications in anxiety disorders and PTSD .

Table 1: Summary of Key Research Findings on this compound

属性

IUPAC Name |

[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGIEDNDSFMSLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。